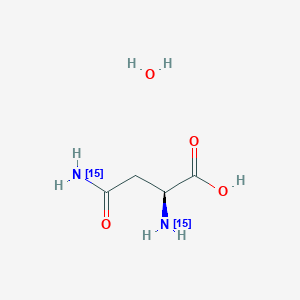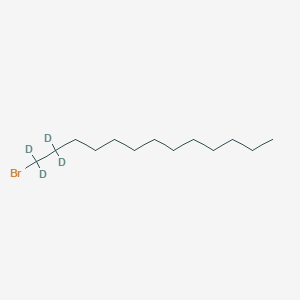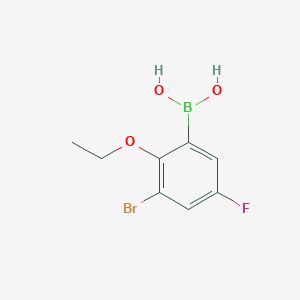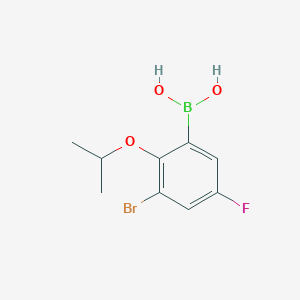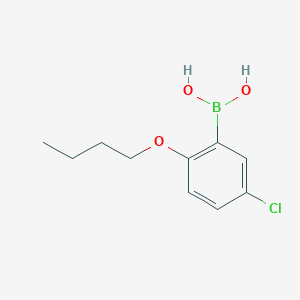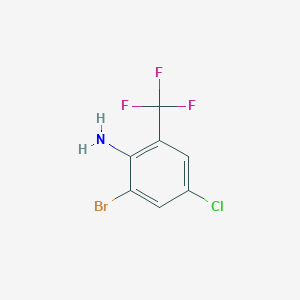
2-Bromo-4-chloro-6-(trifluoromethyl)aniline
Descripción general
Descripción
2-Bromo-4-chloro-6-(trifluoromethyl)aniline, also known as 2-BCTFA, is an organic compound with the molecular formula C7H5BrClF3N. It is a colorless, volatile liquid that is soluble in organic solvents and has a pungent odor. 2-BCTFA has been extensively studied due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In
Aplicaciones Científicas De Investigación
Vibrational Analysis and Spectroscopic Applications
2-Bromo-4-chloro-6-(trifluoromethyl)aniline has been the subject of various scientific studies, particularly in the field of vibrational analysis and spectroscopy. One such study focused on the vibrational analysis of this compound and similar molecules using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. The effects of electron-donating and withdrawing on the aniline structure and the impact of substituent positions on vibrational spectra were key areas of exploration. Moreover, this study delved into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions through theoretical density functional theory computations (Revathi et al., 2017).
Another noteworthy contribution to this field is the comprehensive vibrational spectroscopic analysis of 4-chloro-2-(trifluoromethyl) aniline. This research recorded the Fourier-transform infrared and FT-Raman spectra and carried out quantum chemical calculations to understand the energies, geometrical structure, and vibrational wavenumbers. Additionally, this study highlighted the compound's potential non-linear optical (NLO) behavior and provided a detailed interpretation of its infrared and Raman spectra (Arivazhagan et al., 2012).
Chemical Synthesis and Applications
The compound's role in chemical synthesis, especially in the preparation of derivatives, has been extensively documented. For instance, the synthesis of a series of isatin derivatives, including those with fluoro-, chloro-, bromo-, and trifluoromethyl-groups, has been achieved from m-substituted aniline by reactions involving chloral hydrate/hydroxylamine hydrochloride and the Sandmeyer method (Zhenmin, 2008).
Moreover, studies have also revealed the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones through a transition metal-free method, showcasing the compound's role in facilitating the synthesis of anilines with complex substitution patterns (Staudt et al., 2022).
Crystal Structure Analysis
Research into the crystal structures of related compounds, such as p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, has provided insights into molecular interactions and structural arrangements, further adding to the understanding of such compounds in the realm of crystallography (Ojala et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .
Mode of Action
It is known that this compound can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Pathways
It is known that the compound can have an impact on the respiratory system .
Pharmacokinetics
A study has shown that the metabolic fate and urinary excretion of this compound have been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .
Result of Action
Exposure to this compound can lead to skin and eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-chloro-6-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes. The nature of these interactions can vary, leading to different biochemical outcomes depending on the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biochemical effects. Toxicity studies have shown that high doses can cause significant harm to animal models, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and its potential impact on overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific tissues can influence its overall effects on the organism. Studies have shown that the compound can accumulate in certain tissues, leading to localized biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Propiedades
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWOSDJUIAUNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584853 | |
| Record name | 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912617-74-4 | |
| Record name | 2-Bromo-4-chloro-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912617-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 912617-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






